3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-methylsulfanyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-17-6-4-9(12)11-14-10(15-16-11)8-3-2-5-13-7-8/h2-3,5,7,9H,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVNERJYCXAFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The core 1,2,4-oxadiazole ring is typically synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives:
Cyclization of Hydrazides with Carboxylic Acids or Derivatives : The oxadiazole ring can be formed by reacting an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions. This cyclization step is crucial for establishing the heterocyclic oxadiazole framework.
Reaction Conditions : The cyclization is usually carried out in polar solvents such as dimethylformamide or 1,4-dioxane, sometimes with heating to promote ring closure and improve yield.
Introduction of the Methylthio Group
The methylthio (-SCH3) substituent on the propan-1-amine chain is introduced via nucleophilic substitution:
Nucleophilic Substitution : A thiol or methylthiolate nucleophile is reacted with an appropriate leaving group on the propan-1-amine side chain, such as a halide or tosylate, to install the methylthio group.
Reaction Optimization : Conditions such as solvent choice (e.g., polar aprotic solvents), temperature, and base presence are optimized to maximize substitution efficiency and minimize side reactions.
Formation of the Propan-1-amine Side Chain
The propan-1-amine chain bearing the methylthio substituent is generally constructed prior to or after oxadiazole formation:
- Chain Assembly : The amine chain can be synthesized by standard alkylation or reductive amination methods, followed by functional group transformations to introduce the methylthio substituent.
Salt Formation (Optional)
- Oxalate Salt Formation : For improved stability and handling, the free amine may be converted into its oxalate salt by reaction with oxalic acid. This step is common in preparation for biological testing or formulation.
Industrial Scale Considerations
- Scale-Up : Industrial production adapts the above synthetic routes with process optimizations for yield, purity, cost, and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.
Summary Table of Preparation Steps
Representative Research Findings
Research on related oxadiazole derivatives indicates that hydrazide cyclization is the most critical step affecting overall yield and purity.
NMR characterization confirms the formation of the oxadiazole ring and the integrity of the methylthio and pyridine substituents.
The methylthio group enhances the lipophilicity and biological activity of the molecule, justifying its introduction via nucleophilic substitution.
Coupling reactions require careful control of catalyst loading and reaction time to avoid deboronation or side reactions.
Notes on Analogous Syntheses and Structural Variants
Similar compounds with pyridin-4-yl or pyridin-2-yl substituents have been synthesized using analogous methods, confirming the versatility of the synthetic strategy.
The described synthetic approaches are consistent with those used for other biologically active heterocycles such as thiazoles, triazoles, and pyrrolidinones, which share similar cyclization and substitution chemistry.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The presence of the pyridine ring in 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine enhances its interaction with microbial targets. Research has shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, including Mycobacterium abscessus, which is known for its resistance to conventional antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to interact with specific biological targets involved in cancer progression. The pyridine and oxadiazole components are known to play roles in modulating kinase activities, particularly c-KIT, which is implicated in gastrointestinal stromal tumors (GISTs). Studies have explored similar compounds for their efficacy against c-KIT mutations associated with cancer .
Neurological Applications
Preliminary investigations into the neuropharmacological effects of this compound have shown promise in treating neurological disorders. Compounds with similar structures have been reported to exhibit neuroprotective effects and could potentially be developed into therapeutics for conditions like Alzheimer's disease and other neurodegenerative disorders .
Data Table: Summary of Research Findings
| Application Area | Findings | References |
|---|---|---|
| Antimicrobial | Inhibits Mycobacterium abscessus growth | |
| Anticancer | Modulates c-KIT kinase activity in cancer cells | |
| Neurological | Potential neuroprotective effects |
Case Study 1: Antimicrobial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, researchers synthesized various oxadiazole derivatives and evaluated their activity against Mycobacterium abscessus. The results indicated that certain derivatives, including those related to this compound, exhibited significant inhibitory effects, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Cancer Treatment
A patent application highlighted the development of pyridine-based compounds targeting c-KIT mutations in GISTs. The findings demonstrated that these compounds could effectively inhibit tumor growth in preclinical models. The structural similarities between these compounds and this compound suggest potential for further exploration in cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and oxadiazole rings suggests potential interactions with nucleic acids or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ in substituents on the oxadiazole ring, the heterocyclic system, or the side chain. Below is a detailed comparison based on structural modifications, physicochemical properties, and reported applications:
Substituent Variations on the Oxadiazole Ring
Thiophen-2-yl vs. Pyridin-3-yl
- 3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate (CAS: 1820649-57-7):
6-Chloro-2H-chromen-3-yl vs. Pyridin-3-yl
- Chromene derivatives are often explored for anticancer activity, suggesting a divergent therapeutic focus compared to the pyridine-based parent compound .
Isopropyl vs. Pyridin-3-yl
- Such modifications are common in lead optimization to reduce toxicity .
Side-Chain Modifications
Methoxyethyl Substituent
- 1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (CAS: 1820705-96-1):
Heterocyclic Core Variations
Pyrazole vs. Oxadiazole
- 3-(Methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-5-amine (CAS: 1040004-58-7): Molecular Formula: C₁₁H₁₂N₆OS Molecular Weight: 292.32 g/mol Key Difference: Replaces the oxadiazole-propanamine backbone with a pyrazole ring. Pyrazole derivatives are known for kinase inhibition, suggesting distinct biological targets compared to oxadiazole-based compounds .
Data Table: Comparative Overview
Key Findings and Implications
- Structural Flexibility : The oxadiazole core tolerates diverse substituents, enabling tuning of lipophilicity, solubility, and target engagement .
- Biological Relevance : Thiophene- and chromene-substituted analogs show promise in medicinal chemistry, though specific activity data for the parent compound remains underexplored .
- Synthetic Accessibility : Modifications like isopropyl or methoxyethyl groups simplify synthesis and scale-up, as evidenced by commercial availability .
Biological Activity
3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound of interest due to its potential biological activities. The structure includes a pyridine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article summarizes the biological activities associated with this compound based on recent studies and findings.
- Molecular Formula : C₁₁H₁₄N₄OS
- Molecular Weight : 250.32 g/mol
- CAS Number : 1039815-72-9
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been evaluated for their antibacterial and antifungal activities. A study demonstrated that oxadiazole derivatives showed potent activity against various strains of bacteria and fungi, suggesting that the inclusion of the oxadiazole ring could enhance antimicrobial efficacy .
Antioxidant Properties
Compounds containing the oxadiazole structure have also been reported to possess antioxidant properties. Research indicates that these compounds can scavenge free radicals effectively, contributing to their potential therapeutic applications in oxidative stress-related diseases . The antioxidant activity was quantified using assays such as the DPPH radical scavenging method, where significant radical scavenging activity was observed at concentrations around 25 µM .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through in vivo studies. Compounds with similar structures demonstrated notable reductions in edema in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents . The mechanism is believed to involve inhibition of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by various structural modifications:
- Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter biological activity.
- Pyridine Positioning : The position of the pyridine ring relative to other functional groups impacts interaction with biological targets.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A related compound exhibited strong inhibitory effects on DHODH, a target for immunosuppressive therapies. This suggests potential applications in autoimmune diseases .
- Antifungal Activity : A series of pyrazole derivatives demonstrated antifungal activity against several pathogenic fungi, indicating that modifications to the oxadiazole structure could yield potent antifungal agents .
Q & A
Q. What are the recommended synthetic pathways for 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine?
The synthesis typically involves multi-step organic reactions: (1) Formation of the oxadiazole ring via cyclization of a nitrile with hydroxylamine, (2) introduction of the pyridinyl group via nucleophilic substitution or cross-coupling, and (3) functionalization with the methylthio-propanamine moiety using thiol-alkylation or Mitsunobu reactions. Key reagents include potassium permanganate (oxidation) and sodium borohydride (reduction). Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid by-products like uncyclized intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) confirms connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹). X-ray crystallography (using SHELX programs ) resolves tautomerism in the oxadiazole ring, which can affect reactivity. For purity, HPLC with UV detection is recommended .
Q. What initial assays are used to evaluate its biological activity?
Primary screening includes:
- Enzyme inhibition assays (e.g., fluorescence-based assays for kinases or proteases).
- Receptor binding studies (radioligand displacement assays for GPCRs or ion channels).
- Cellular viability assays (MTT or resazurin reduction in cancer or microbial models). IC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) .
Q. What are the stability considerations for storage and handling?
The compound is hygroscopic; store under inert gas (argon) at -20°C in amber vials. Stability in solution varies: DMSO stock solutions remain stable for 1 month at -80°C. Avoid exposure to strong acids/bases to prevent oxadiazole ring hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize target binding affinity?
Molecular docking (AutoDock Vina, Schrödinger) predicts interactions with targets like kinases or DNA repair enzymes. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to guide substituent modifications. Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents (e.g., methylthio group enhances lipophilicity, pyridinyl improves π-π stacking) .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions (e.g., buffer pH affecting protonation states).
- Cell line variability (e.g., overexpression of efflux pumps in cancer cells).
- Tautomeric equilibria (e.g., oxadiazole ↔ triazole forms). Validate findings using orthogonal assays (SPR for binding kinetics, CRISPR knockouts for target specificity) and replicate in ≥3 independent experiments .
Q. How to address challenges in crystallographic refinement of tautomeric forms?
SHELXL refinement requires careful modeling of disorder (e.g., oxadiazole vs. triazole tautomers). Use restraints for bond lengths/angles and analyze residual electron density maps. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve accuracy. Compare with NMR data to confirm dominant tautomers .
Q. What synthetic modifications enhance metabolic stability without compromising activity?
- Replace the methylthio group with a trifluoromethylthio group (reduces CYP450-mediated oxidation).
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyridinyl ring to prevent oxidative degradation.
- Cyclize the propan-1-amine into a pyrrolidine to block first-pass metabolism. Validate modifications via microsomal stability assays (e.g., human liver microsomes) .
Q. How to design Structure-Activity Relationship (SAR) studies for derivatives?
- Core modifications : Replace oxadiazole with triazole or thiadiazole.
- Substituent variations : Test alkyl/aryl groups on the pyridinyl ring.
- Stereochemical effects : Synthesize enantiomers via chiral chromatography. Use multivariate analysis (PCA) to correlate structural features with bioactivity .
Q. What in vitro models assess toxicity and off-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
